

# Application Note: Development of a Stability-Indicating Assay for Daclatasvir

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## Compound of Interest

Compound Name: *Daclatasvir Impurity C*

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## Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) by inhibiting the NS5A protein, which is essential for viral replication.<sup>[1]</sup> To ensure the quality, safety, and efficacy of Daclatasvir in pharmaceutical formulations, a validated stability-indicating assay method (SIAM) is crucial. This method is designed to quantify the drug substance in the presence of its degradation products, which may form under various environmental conditions. This application note provides a comprehensive protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Daclatasvir, in accordance with the International Council for Harmonisation (ICH) guidelines.<sup>[2][3][4]</sup>

## Principle

The fundamental principle of a stability-indicating method is to develop an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.<sup>[5]</sup> This is achieved by subjecting the drug substance to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.<sup>[5][6]</sup> The developed chromatographic method must then be able to resolve the principal peak of Daclatasvir from all the peaks of the degradation products.

## Materials and Reagents

- Daclatasvir Dihydrochloride reference standard[1]
- HPLC grade Acetonitrile[1][7]
- HPLC grade Methanol[3][7]
- Ammonium Acetate (analytical grade)[1]
- Dipotassium hydrogen orthophosphate (analytical grade)
- Orthophosphoric acid (OPA)[2][8]
- Hydrochloric Acid (HCl), 0.1 N[9]
- Sodium Hydroxide (NaOH), 0.1 N[9]
- Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>), 30%[1]
- High-purity water (Milli-Q or equivalent)

## Instrumentation and Chromatographic Conditions

A variety of HPLC systems and conditions have been reported for the analysis of Daclatasvir. The following table summarizes a selection of validated methods. Researchers should select and optimize a method based on the available instrumentation and specific requirements of their study.

Parameter	Method 1	Method 2	Method 3
Column	Waters Symmetry C18 (150 x 4.6 mm, 5 µm)[1]	Agilent Zorbax SB C18 (250 x 4.6 mm, 5 µm)[10]	Hypersil C18 (250 x 4.6 mm, 5 µm)[2][8]
Mobile Phase	Gradient elution with 10 mM Ammonium Acetate (pH 5.0) and Acetonitrile[1]	9 mM Dipotassium hydrogen orthophosphate buffer (pH 4.0) : Acetonitrile (60:40, v/v)[10]	Acetonitrile : 0.05% OPA in water (50:50, v/v)[2][8]
Flow Rate	1.0 mL/min	1.0 mL/min[10]	0.7 mL/min[2][8]
Detection Wavelength	315 nm	Not Specified	315 nm[2][8]
Column Temperature	Ambient	40 °C[10]	40 °C[2][8]
Injection Volume	10 µL	20 µL	10 µL
Run Time	Not Specified	Not Specified	10 min[2][8]

## Experimental Protocols

### Preparation of Standard and Sample Solutions

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of Daclatasvir reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[8]

Working Standard Solution (e.g., 100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

Sample Preparation (from Tablets):

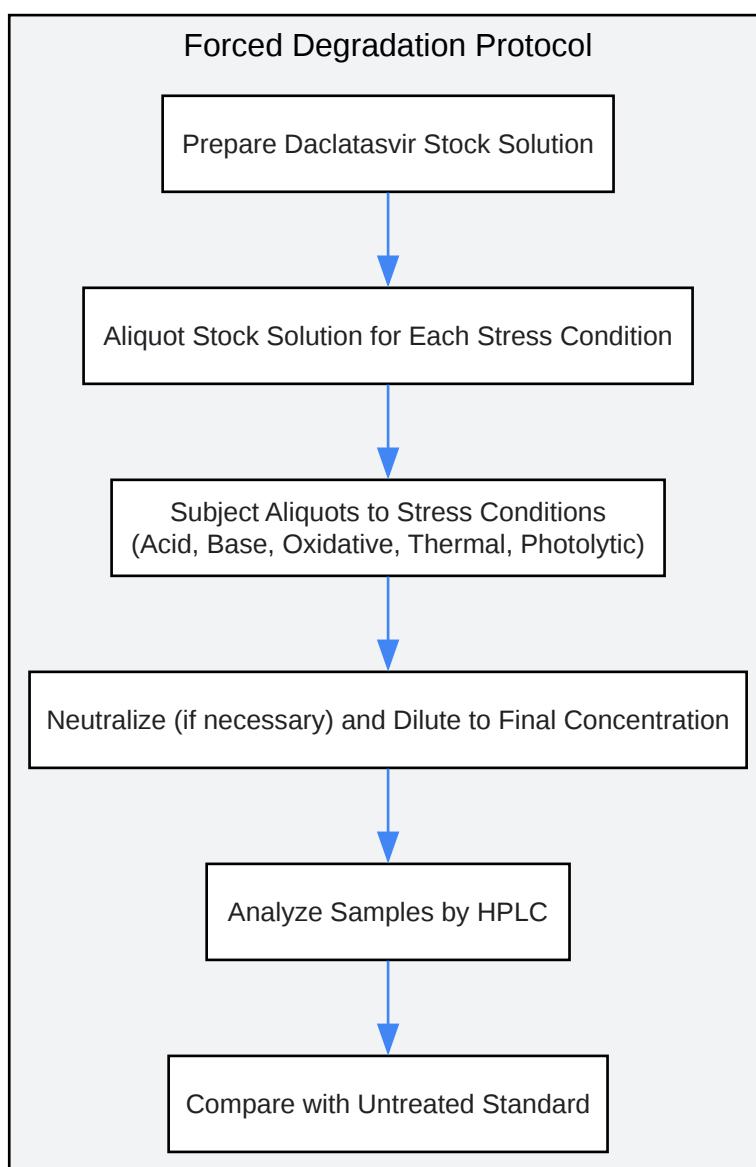
- Weigh and finely powder a representative number of tablets (e.g., 20) to determine the average weight.[8]
- Accurately weigh a portion of the powder equivalent to a specific amount of Daclatasvir (e.g., 10 mg) and transfer it to a 10 mL volumetric flask.[8]

- Add a suitable volume of mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.[7][8]
- Filter the solution through a 0.45  $\mu\text{m}$  syringe filter before injection.[8]

## Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the analytical method.[5][9]

Workflow for Forced Degradation Studies



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Caption: Workflow for conducting forced degradation studies on Daclatasvir.

Protocol for Stress Conditions:

Stress Condition	Protocol
Acid Hydrolysis	To 1 mL of Daclatasvir stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 60-80°C for a specified period (e.g., 4-72 hours). Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase.[1][9]
Base Hydrolysis	To 1 mL of Daclatasvir stock solution, add 1 mL of 0.1 N NaOH. Reflux the mixture at 60-80°C for a specified period (e.g., 4-72 hours). Cool, neutralize with 0.1 N HCl, and dilute with mobile phase.[1][9]
Oxidative Degradation	To 1 mL of Daclatasvir stock solution, add 1 mL of 30% H <sub>2</sub> O <sub>2</sub> . Keep the solution at room temperature or reflux at 60°C for a specified period (e.g., 6 hours). Dilute with mobile phase. [8]
Thermal Degradation	Expose the solid drug substance to dry heat (e.g., 100°C) for a specified period (e.g., 3 days).[1] A solution of the drug can also be refluxed in water.[1]
Photolytic Degradation	Expose a solution of Daclatasvir and the solid drug substance to UV and fluorescent light for a specified duration.[1]

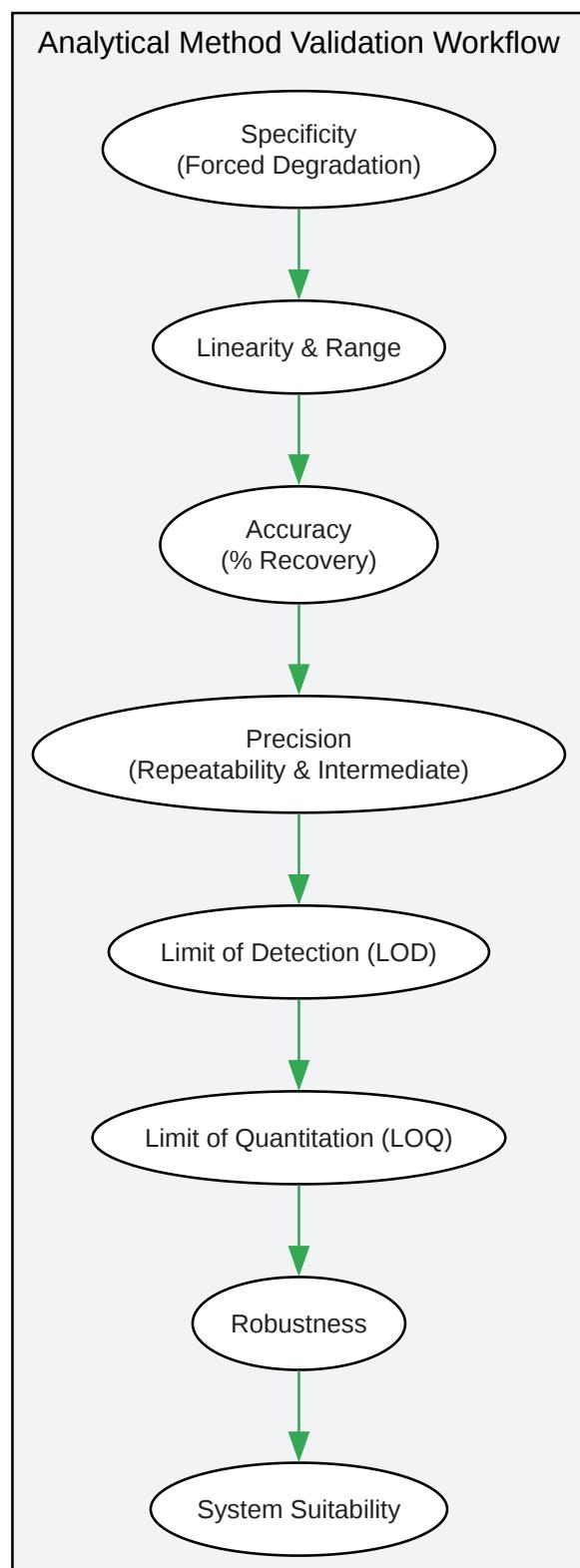
**Summary of Daclatasvir Degradation Behavior:** Daclatasvir has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2][8] It is relatively stable under neutral, thermal, and photolytic stress conditions.[1][2][8] The imidazole moiety of

Daclatasvir is particularly prone to base-mediated autoxidation and photodegradation in solution.[11][12]

## Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1]

Workflow for Analytical Method Validation



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Caption: Key parameters for the validation of an analytical method.

Validation Parameters and Acceptance Criteria:

Validation Parameter	Description	Acceptance Criteria
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.	The Daclatasvir peak should be well-resolved from degradation product peaks and any excipient peaks (Peak purity should be > 990).
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte.	Correlation coefficient ( $r^2$ ) $\geq$ 0.999 over a specified range (e.g., 10-50 $\mu$ g/mL).[2][8]
Accuracy	The closeness of the test results obtained by the method to the true value.	% Recovery should be within 98-102%. [8]
Precision	The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.	Relative Standard Deviation (%RSD) should be $\leq$ 2% for repeatability and intermediate precision.
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.	Typically determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Typically determined by signal-to-noise ratio (e.g., 10:1).
Robustness	A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.	%RSD of results should be $\leq$ 2% after minor changes in parameters like mobile phase composition, pH, flow rate, and temperature.

System Suitability	To ensure that the chromatographic system is suitable for the intended analysis.	Parameters like theoretical plates, tailing factor, and %RSD of replicate injections should meet predefined criteria.
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## Data Presentation

System Suitability Test Parameters for Daclatasvir:

Parameter	Acceptance Criteria
Tailing Factor	$\leq 2.0$
Theoretical Plates	$> 2000$
% RSD of Peak Areas	$\leq 2.0\%$

Forced Degradation Study Results (Example):

Stress Condition	% Degradation	Number of Degradation Products
0.1 N HCl (refluxed)	~15%	3
0.1 N NaOH (refluxed)	~20%	2
30% H <sub>2</sub> O <sub>2</sub> (refluxed)	~10%	>1
Thermal (Solid)	No significant degradation	0
Photolytic (Solid & Solution)	No significant degradation	0

Linearity Data for Daclatasvir:

Concentration ( $\mu\text{g/mL}$ )	Peak Area
10	(Value)
20	(Value)
30	(Value)
40	(Value)
50	(Value)
Correlation Coefficient ( $r^2$ )	$\geq 0.999$

## Conclusion

The development of a robust and validated stability-indicating assay method is paramount for the quality control of Daclatasvir in bulk and pharmaceutical dosage forms. The protocols and data presented in this application note provide a comprehensive framework for researchers and scientists to establish a suitable HPLC method. By following the principles of forced degradation and method validation as per ICH guidelines, a reliable method can be developed to ensure the identity, strength, quality, and purity of Daclatasvir throughout its shelf life.

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